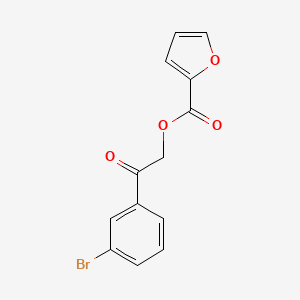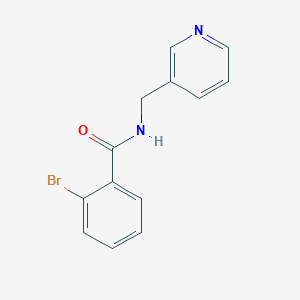
4-acetylphenyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetylphenyl 2-bromobenzoate, also known as Bromoacetylphenyl benzoate, is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the benzoyl halides family, which are widely used in organic synthesis. This compound has unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-acetylphenyl 2-bromobenzoate is based on its ability to react with various functional groups such as amino and thiol groups present in biological molecules. This reaction leads to the formation of covalent bonds between the compound and the target molecule, which can alter the biological activity of the molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target molecule it reacts with. For instance, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-acetylphenyl 2-bromobenzoate in lab experiments is its high reactivity towards various functional groups. This property makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity towards living organisms. Therefore, it should be handled with care and under appropriate safety measures.
Zukünftige Richtungen
There are several future directions for the use of 4-acetylphenyl 2-bromobenzoate in scientific research. One of the potential applications is in the development of new drugs and therapeutic agents. Additionally, it can be used as a tool for studying the structure and function of various biological molecules. Furthermore, it can be employed in the development of new fluorescent probes for the detection of biological molecules.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biochemical and physiological processes. Its high reactivity towards various functional groups makes it a versatile compound that has several potential applications in scientific research. However, its potential toxicity towards living organisms should be taken into consideration when handling it in lab experiments.
Synthesemethoden
The synthesis of 4-acetylphenyl 2-bromobenzoate involves the reaction of 4-acetylphenol with 2-bromobenzoyl chloride in the presence of a suitable base such as pyridine or triethylamine. The reaction takes place under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
4-acetylphenyl 2-bromobenzoate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. Additionally, it has been employed in the development of new drugs and therapeutic agents.
Eigenschaften
IUPAC Name |
(4-acetylphenyl) 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)11-6-8-12(9-7-11)19-15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHKIBYXHCXWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)

![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)

![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5725545.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5725560.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5725566.png)

